molecular formula C9H10ClFN2OS B1286237 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide CAS No. 669709-40-4

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide

Cat. No.: B1286237
CAS No.: 669709-40-4
M. Wt: 248.71 g/mol
InChI Key: MTARXILBXADVBV-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide is a useful research compound. Its molecular formula is C9H10ClFN2OS and its molecular weight is 248.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Compounds derived from 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide have been synthesized for further application in medicinal chemistry. For instance, novel heterocyclic compounds derived from similar structures have shown potential for lipase and α-glucosidase inhibition, indicating their relevance in treating conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Applications

New benzothiazole acylhydrazones derived from this scaffold have been investigated for their anticancer activity. These derivatives demonstrated cytotoxic activity against various cancer cell lines, revealing the potential of such compounds in anticancer therapy (Osmaniye et al., 2018).

Enzyme Inhibition for Therapeutic Targets

Several studies have focused on synthesizing derivatives that exhibit enzyme inhibition, which is significant for developing treatments for diseases like Alzheimer's and diabetes. For example, synthesized salts have shown effective inhibition for α-glycosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease management, respectively (Bal et al., 2021).

Mechanism of Action

The mechanism of action for “2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide” is not specified in the search results. It’s important to note that the compound is used in proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions for “2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide” are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2OS/c10-8-3-7(11)2-1-6(8)4-15-5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTARXILBXADVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179738
Record name 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669709-40-4
Record name 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669709-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Chloro-4-fluorophenyl)methyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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